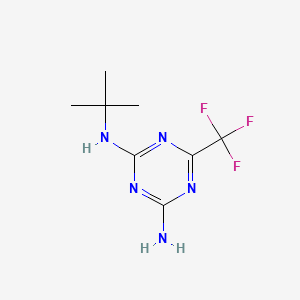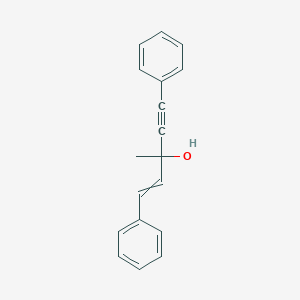
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is a chemical compound with the molecular formula C18H16O It is known for its unique structure, which includes both alkyne and alkene functional groups, as well as a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions to form the alkyne intermediate.
Addition of the Methyl Group: The alkyne intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Formation of the Enone: The methylated alkyne undergoes a reaction with benzaldehyde under basic conditions to form the enone intermediate.
Hydroxylation: Finally, the enone intermediate is hydroxylated using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride or bromide.
Applications De Recherche Scientifique
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1,5-diphenylpent-1-en-4-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
60184-29-4 |
|---|---|
Formule moléculaire |
C18H16O |
Poids moléculaire |
248.3 g/mol |
Nom IUPAC |
3-methyl-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C18H16O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-12,14,19H,1H3 |
Clé InChI |
AXWUQIDUUZYYRQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


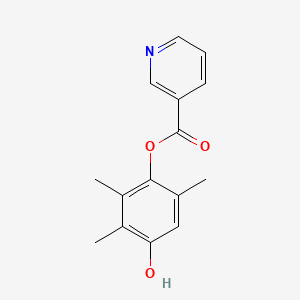
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
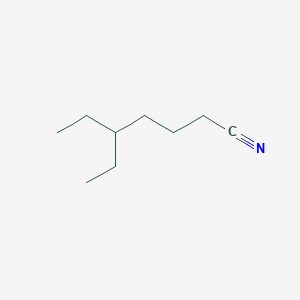

![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(2-bromoethan-1-one)](/img/structure/B14603684.png)
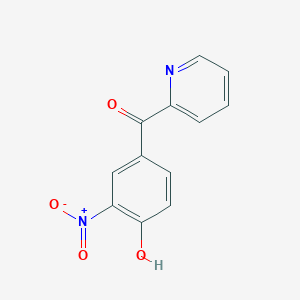
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
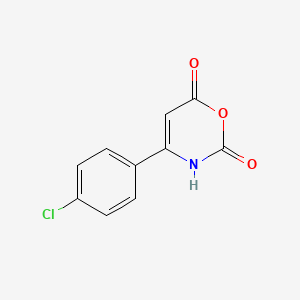
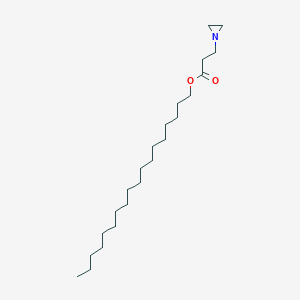

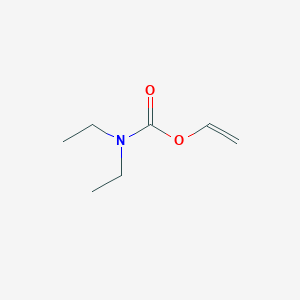
![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)

